molecular formula C25H19FN4O3S B2848784 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 1235016-90-6

2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2848784
CAS No.: 1235016-90-6
M. Wt: 474.51
InChI Key: RXPPIDUYQKOESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a novel organic compound characterized by its complex structure, featuring a blend of multiple functional groups such as a fluorophenyl, nitrophenyl, imidazolyl, thioether, and indolinyl moieties. This intricate structure lends itself to unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic routes and reaction conditions The synthesis of 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step procedures:

  • Formation of the imidazole core

    This is achieved through the condensation of 4-fluorobenzaldehyde with 3-nitrobenzylamine, followed by cyclization to produce the 4-fluorophenyl-3-nitrophenyl imidazole.

  • Thioether formation

    The imidazole derivative is then reacted with 2-mercapto-1-(indolin-1-yl)ethanone under basic conditions, resulting in the formation of the thioether bond.

Industrial production methods Scaling up the synthesis for industrial production may involve optimizing these steps to enhance yield and purity, including the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of reactions it undergoes

  • Oxidation

    The compound can undergo oxidation at the thioether moiety, converting it to the corresponding sulfoxide or sulfone.

  • Reduction

    The nitrophenyl group is susceptible to reduction to an aminophenyl group under hydrogenation conditions.

  • Substitution

    The imidazole ring can participate in electrophilic substitution reactions, especially at the nitrogen atoms.

Common reagents and conditions used in these reactions

  • Oxidation is often performed using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

  • Reduction is achieved using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst.

  • Substitution reactions may utilize halogenating agents or organometallic reagents under controlled temperatures.

Major products formed from these reactions

  • Oxidation of the thioether leads to sulfoxide or sulfone derivatives.

  • Reduction of the nitrophenyl group yields aminophenyl derivatives.

  • Electrophilic substitution on the imidazole ring generates various substituted imidazoles.

Scientific Research Applications

2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone has a broad spectrum of applications:

  • Chemistry: Used as a building block in the synthesis of complex organic molecules.

  • Biology: Acts as a probe in biochemical assays to study enzyme activity and protein interactions.

  • Medicine: Investigated for potential therapeutic effects in diseases, serving as a lead compound in drug discovery.

  • Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the context:

  • Molecular targets: Interacts with specific enzymes or receptors, modulating their activity.

  • Pathways involved: Influences signaling pathways by binding to key proteins, altering cellular responses.

Comparison with Similar Compounds

Comparing 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone with structurally related compounds:

  • Similar compounds: 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone, 2-((1-(4-fluorophenyl)-5-(2-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone.

  • Uniqueness: Its specific combination of functional groups (fluorophenyl and nitrophenyl) contributes to unique chemical properties and biological activities not seen in other analogs.

This compound's multi-functional structure provides a versatile platform for various chemical and biological explorations. Any feedback?

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O3S/c26-19-8-10-20(11-9-19)29-23(18-5-3-6-21(14-18)30(32)33)15-27-25(29)34-16-24(31)28-13-12-17-4-1-2-7-22(17)28/h1-11,14-15H,12-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPPIDUYQKOESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3C4=CC=C(C=C4)F)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.